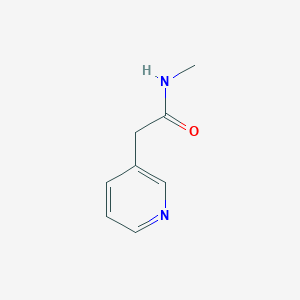

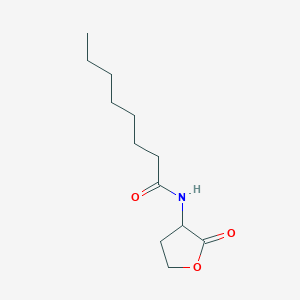

N-Methyl-2-pyridin-3-ylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Methyl-2-pyridin-3-ylacetamide and related compounds involves several steps, including the use of specific catalysts and conditions to achieve desired structures. For instance, studies have demonstrated efficient synthesis routes using metal-free syntheses for related pyridine compounds, showcasing the versatility and adaptability of these synthetic processes (Prek et al., 2015).

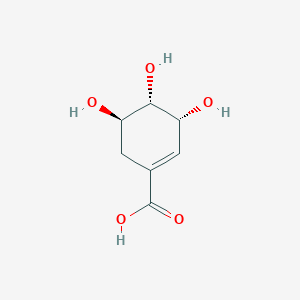

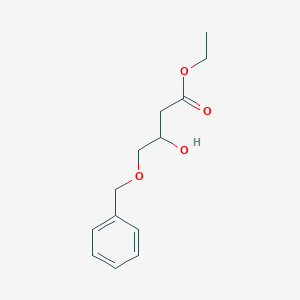

Molecular Structure Analysis

The molecular structure of N-Methyl-2-pyridin-3-ylacetamide and similar compounds has been extensively analyzed through various spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the electronic structure and bonding patterns, which are essential for understanding the compound's reactivity and properties. For example, research on related pyridine and pyridinone compounds has employed time-dependent density functional theory (TD-DFT) calculations to gain insights into their electronic structures (Moore et al., 2010).

Chemical Reactions and Properties

N-Methyl-2-pyridin-3-ylacetamide participates in various chemical reactions, contributing to its wide range of applications. Studies have explored its reactivity in oxidation reactions, highlighting the formation of diverse products under different conditions and providing valuable information on the compound's chemical versatility (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of N-Methyl-2-pyridin-3-ylacetamide, including solubility, melting point, and stability, are crucial for its handling and application in various fields. Research on related compounds has focused on their solution stability and photophysical properties, which are indicative of the compound's behavior in different environments (Moore et al., 2010).

Applications De Recherche Scientifique

Pharmaceutical and Medicinal Chemistry :

- A novel palladium-catalyzed carbonylative approach to produce imidazopyridinyl-N,N-dialkylacetamides has been developed. These compounds have potential applications in enhancing central nervous system function by boosting GABA activity (Veltri et al., 2020).

- N-methylation of nitrogens on bis(pyrazole-3-yl)pyridine ligands, which include compounds like N-Methyl-2-pyridin-3-ylacetamide, can lead to reversible outer-sphere reducibility, improving electronic properties with implications in biochemistry (Cook et al., 2016).

- The synthesis of pyrrolidines using N-methyl azomethine ylide shows potential benefits in medicine and industry (Żmigrodzka et al., 2022).

Material Science and Chemistry :

- Copper(II) complexes with sterically demanding ligands, including N-Methyl-2-pyridin-3-ylacetamide, show potential as chelating agents in biology, medicine, and environmental chemistry (Smolentsev, 2017).

- NCMPO-decorated pyridine N-oxide platforms, related to N-Methyl-2-pyridin-3-ylacetamide, offer promise for the ligation of f-elements to lanthanide cations, with potential for creating various complex structures (Ouizem et al., 2014).

- 2,6-bis(pyrazolyl)pyridines and related ligands, which can include N-Methyl-2-pyridin-3-ylacetamide, offer potential applications in biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).

Biomedical Applications :

- Studies have shown that certain trivalent lanthanide complexes of Yb(III) and Nd(III) with N-Methyl-2-pyridin-3-ylacetamide analogs have high stability in aqueous solution, showing potential for efficient Near Infra-Red imaging probes (Moore et al., 2010).

Environmental Applications :

- Co-adsorbents related to N-Methyl-2-pyridin-3-ylacetamide significantly enhance the performance of dye-sensitized solar cells, achieving notable conversion efficiency (Wei et al., 2015).

Safety And Hazards

The safety data sheet for “N-Methyl-2-pyridin-3-ylacetamide” was not found. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following standard safety procedures6.

Orientations Futures

The future directions for “N-Methyl-2-pyridin-3-ylacetamide” are not clear from the available information. However, compounds with similar structures are often studied for their potential uses in various fields, such as medicine and materials science78.

Please note that this information is based on the available data and may not be fully comprehensive. Always refer to the most recent and relevant scientific literature for detailed and accurate information.

Propriétés

IUPAC Name |

N-methyl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(pyridin-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)